2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4-one core, a sulfanyl group, and an ethylpiperidinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine core. Reagents such as carboxylic anhydrides or acid chlorides are often used in the presence of a base.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thienopyrimidine intermediate.
Attachment of the Ethylpiperidinyl Moiety: The final step involves the attachment of the ethylpiperidinyl group through an alkylation reaction, using reagents like alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles like amines or thiols replace the existing substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkyl halides, basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thienopyrimidines.
Scientific Research Applications
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one .
- 2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-3,5-diphenylthieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one is unique due to its specific structural features, such as the ethylpiperidinyl moiety and the sulfanyl group, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H23N3O2S2 |
---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H23N3O2S2/c1-4-12-7-5-6-8-20(12)13(21)9-23-17-18-15(22)14-10(2)11(3)24-16(14)19-17/h12H,4-9H2,1-3H3,(H,18,19,22) |
InChI Key |
RYLQCJVZFHDVHL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.